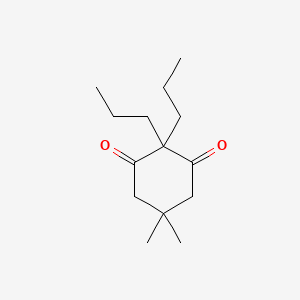
5,5-Dimethyl-2,2-dipropyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C14H24O2. It is a derivative of 1,3-cyclohexanedione and is classified as a cyclic diketone. This compound is known for its unique structure, which includes two propyl groups and two methyl groups attached to a cyclohexane ring. It is a white solid that is soluble in organic solvents such as ethanol and methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione typically involves a Michael addition followed by an intramolecular Claisen condensation. The process begins with the reaction of diethyl malonate and mesityl oxide (4-methylpent-3-en-2-one) in the presence of sodium methoxide. This is followed by hydrolysis and decarboxylation to yield the desired diketone .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo tautomerization, which affects its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A similar cyclic diketone with two methyl groups instead of propyl groups.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with two methyl groups in different positions.
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A chlorinated derivative of dimedone .
Uniqueness
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both propyl and methyl groups, which influence its chemical properties and reactivity. This structural variation allows for different applications and interactions compared to its similar compounds.
Propriétés
Numéro CAS |
24551-96-0 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
5,5-dimethyl-2,2-dipropylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(8-6-2)11(15)9-13(3,4)10-12(14)16/h5-10H2,1-4H3 |
Clé InChI |
DFHLDDAIXQRSNN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)CC(CC1=O)(C)C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
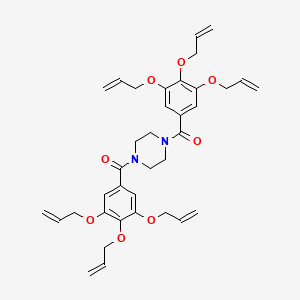

![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
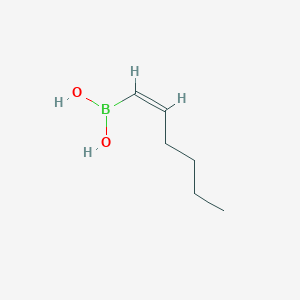
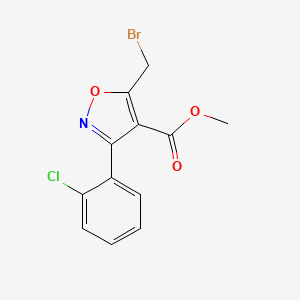
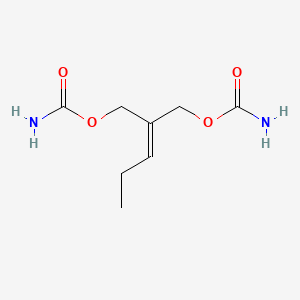
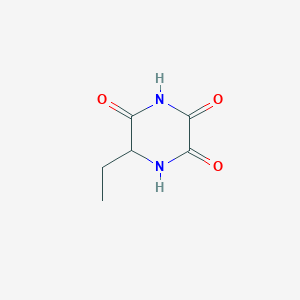
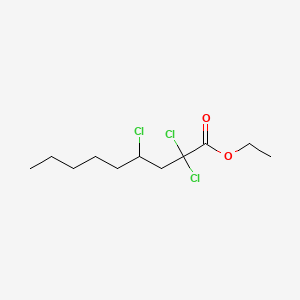

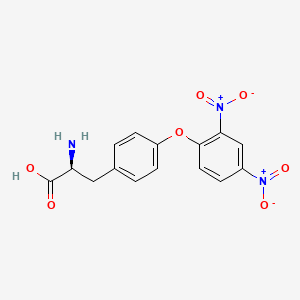
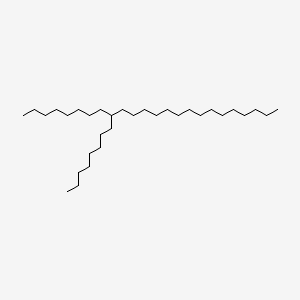
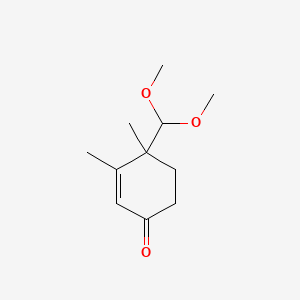
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)
